molecular formula C25H32N4O2 B14516295 1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine CAS No. 62665-13-8

1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine

Cat. No.: B14516295
CAS No.: 62665-13-8
M. Wt: 420.5 g/mol
InChI Key: YPLAVMNLTFBAQX-UHFFFAOYSA-N
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Description

1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is a complex organic compound characterized by the presence of a nitrophenyl group attached to a benzene ring, which is further connected to three pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine typically involves multi-step organic reactions. One common approach is the nitration of a benzene derivative followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.

Scientific Research Applications

1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine rings may interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine is unique due to the combination of nitrophenyl and pyrrolidine groups, which confer distinct chemical and biological properties

Properties

CAS No.

62665-13-8

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-[(4-nitrophenyl)methyl]-3,5-dipyrrolidin-1-ylphenyl]pyrrolidine

InChI

InChI=1S/C25H32N4O2/c30-29(31)21-9-7-20(8-10-21)17-23-24(27-13-3-4-14-27)18-22(26-11-1-2-12-26)19-25(23)28-15-5-6-16-28/h7-10,18-19H,1-6,11-17H2

InChI Key

YPLAVMNLTFBAQX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C(=C2)N3CCCC3)CC4=CC=C(C=C4)[N+](=O)[O-])N5CCCC5

Origin of Product

United States

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